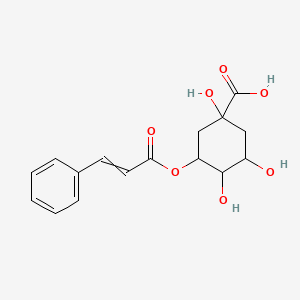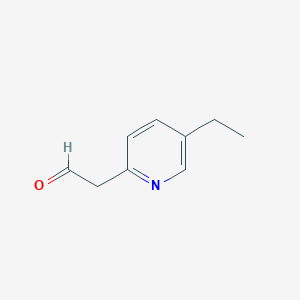
(2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid is a chiral amino acid derivative. It is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group attached to a propanoic acid backbone. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone using short-chain dehydrogenase/reductase (SDR). This biocatalytic approach ensures high enantioselectivity and yields the desired chiral product .
Industrial Production Methods
Industrial production of this compound may involve similar biocatalytic processes, scaled up to meet commercial demands. The use of engineered enzymes with enhanced catalytic efficiency can improve the overall yield and reduce production costs. Optimization of reaction conditions, such as solvent systems and substrate concentrations, is crucial for efficient large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
(2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s structural features make it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of pharmaceuticals and fine chemicals, leveraging its chiral properties for enantioselective synthesis
Mecanismo De Acción
The mechanism by which (2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s amino and hydroxyl groups can form hydrogen bonds and other interactions, influencing the activity of its targets. Detailed studies on its binding affinity and specificity are essential for understanding its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoic acid
- (2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid
- (2R,3S)-2-amino-3-(4-methylphenyl)-3-hydroxypropanoic acid
Uniqueness
Compared to similar compounds, (2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid stands out due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can affect the compound’s interactions with molecular targets, potentially enhancing its efficacy in certain applications.
Propiedades
Fórmula molecular |
C9H10ClNO3 |
|---|---|
Peso molecular |
215.63 g/mol |
Nombre IUPAC |
(2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8+/m1/s1 |
Clave InChI |
MDXJWNHZBCAKNQ-SFYZADRCSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H]([C@H](C(=O)O)N)O)Cl |
SMILES canónico |
C1=CC(=CC=C1C(C(C(=O)O)N)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B12443288.png)

![N,N'-bis[3-(diethylamino)propyl]ethanediamide](/img/structure/B12443298.png)

![[(2,4,6-Trimethoxyphenyl)methyl]hydrazine](/img/structure/B12443314.png)

![1-[Carboxy(methyl)amino]pyrrolidine-2,5-dione](/img/structure/B12443317.png)
![N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide](/img/structure/B12443335.png)
![1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12443338.png)


